

An In-depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL

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Compound of Interest

Compound Name: 3-(2-Iodoacetamido)-PROXYL

Cat. No.: B014228

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-(2-Iodoacetamido)-PROXYL**, a key reagent in molecular biology and biophysics. Its primary application is as a spin label for Site-Directed Spin Labeling (SDSL) studies, offering profound insights into the structure, dynamics, and interactions of biomolecules.

Core Properties and Specifications

3-(2-Iodoacetamido)-PROXYL, with the CAS number 27048-01-7, is a stable nitroxide radical. [1][2][3] Its utility in research is underscored by its specific reactivity and the stability of the incorporated radical, which is essential for Electron Paramagnetic Resonance (EPR) spectroscopy.[1]

Physicochemical Data

The quantitative properties of **3-(2-Iodoacetamido)-PROXYL** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	27048-01-7	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₈ IN ₂ O ₂	[1] [2] [3]
Molecular Weight	325.17 g/mol	[1] [2] [3]
Appearance	Off-white to yellow powder/solid	[1] [4]
Melting Point	162 - 164 °C	[1] [2]
Purity	≥ 95%	[1]
Solubility	Soluble in organic solvents like ethanol and DMSO; limited solubility in water.	
Storage Conditions	2 - 8 °C, protect from light.	[1] [2]
MDL Number	MFCD00010161	[1] [2]
PubChem ID	4339884	[1]

Key Applications in Research and Development

3-(2-Iodoacetamido)-PROXYL is a versatile tool with broad applications in several scientific domains:

- **Biochemical and Biophysical Research:** It serves as a spin label in EPR spectroscopy to elucidate protein dynamics, conformational changes, and molecular interactions.[\[1\]](#) This is particularly valuable for studying protein folding, membrane dynamics, and enzyme kinetics.[\[1\]](#)
- **Drug Development:** The compound is instrumental in understanding drug-receptor interactions. By labeling proteins, researchers can monitor structural changes upon drug binding, which aids in optimizing drug efficacy.[\[1\]](#)
- **Cell Biology:** It is employed to investigate cellular processes, including membrane fluidity and the localization of proteins within the cellular environment.[\[1\]](#)

- Nucleic Acid Research: This spin label can be attached to RNA and DNA, for instance by coupling to a 4-thiouridine residue in RNA, enabling the study of nucleic acid-protein complexes.[3]

Experimental Protocols

The primary experimental use of **3-(2-Iodoacetamido)-PROXYL** is for the site-directed spin labeling of cysteine residues in proteins. The iodoacetamide group reacts specifically with the sulfhydryl group of cysteine residues under controlled pH conditions.

Protocol for Site-Directed Spin Labeling of a Protein

This protocol outlines the general steps for labeling a protein with **3-(2-Iodoacetamido)-PROXYL**. Optimization may be required for specific proteins.

1. Protein Preparation:

- The protein of interest must have a cysteine residue at the desired labeling site. If the wild-type protein does not have a suitable cysteine, site-directed mutagenesis is used to introduce one. Any other accessible, non-essential cysteine residues should be mutated to a non-reactive amino acid like alanine or serine to ensure labeling specificity.
- Purify the protein and ensure it is in a buffer that does not contain any thiol-containing reagents (e.g., DTT or β -mercaptoethanol). A buffer exchange step (e.g., dialysis or gel filtration) is often necessary.

2. Reduction of Cysteine Residues (Optional but Recommended):

- To ensure the target cysteine is in its reduced, reactive state, treat the protein with a 5- to 10-fold molar excess of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
- Incubate at room temperature for 1 hour.
- Remove the TCEP using a desalting column, as it can react with the spin label.

3. Labeling Reaction:

- Prepare a stock solution of **3-(2-Iodoacetamido)-PROXYL** in a compatible organic solvent (e.g., DMSO or DMF) immediately before use. The spin label is light-sensitive, so protect the solution from light.

- Add a 10- to 20-fold molar excess of the spin label to the protein solution. The reaction should be performed at a pH between 7.0 and 8.0.
- Incubate the reaction mixture in the dark with gentle stirring. Incubation can be for 1-2 hours at 37°C or overnight at 4°C. The optimal time and temperature should be determined empirically.

4. Quenching the Reaction:

- To stop the labeling reaction, add a quenching reagent to consume any unreacted spin label. A common choice is a 50- to 100-fold molar excess of L-cysteine or DTT.
- Incubate for an additional 30-60 minutes.

5. Removal of Excess Spin Label:

- It is crucial to remove the unreacted spin label as it can interfere with EPR measurements. This is typically achieved by:
 - Gel Filtration Chromatography: Using a desalting column (e.g., Sephadex G-25).
 - Dialysis: Extensive dialysis against the desired buffer.
 - Centrifugal Concentrators: Repeated concentration and dilution cycles.

6. Verification of Labeling:

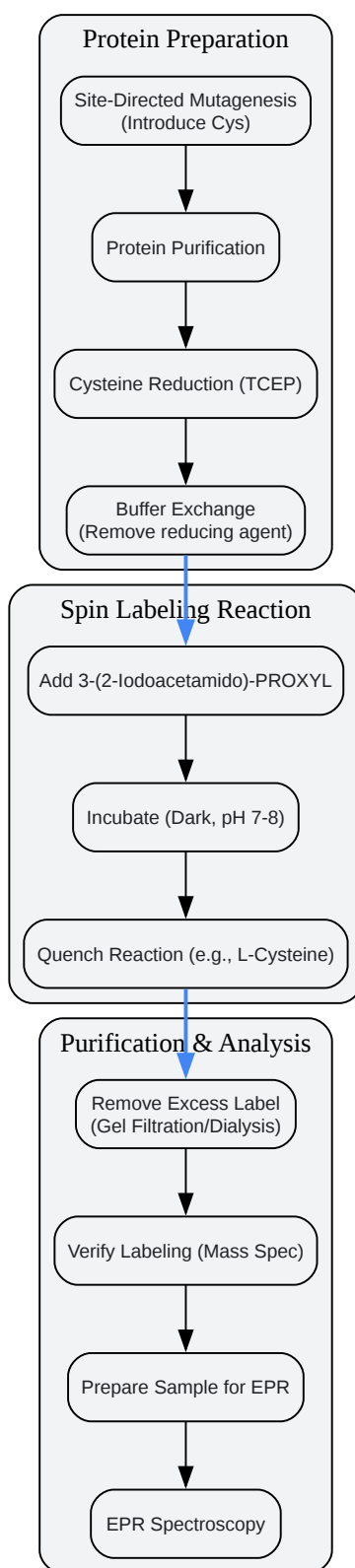
- The success of the labeling can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which will show a mass shift corresponding to the addition of the spin label.
- The concentration of the attached spin label can be quantified by EPR spectroscopy and compared to the protein concentration.

7. Sample Preparation for EPR Spectroscopy:

- The final labeled protein sample should be concentrated to a suitable level for EPR measurements (typically in the range of 50-200 μ M).
- The sample is then loaded into a quartz capillary tube or a specialized EPR sample tube.
- For measurements at cryogenic temperatures, the sample is flash-frozen in liquid nitrogen.

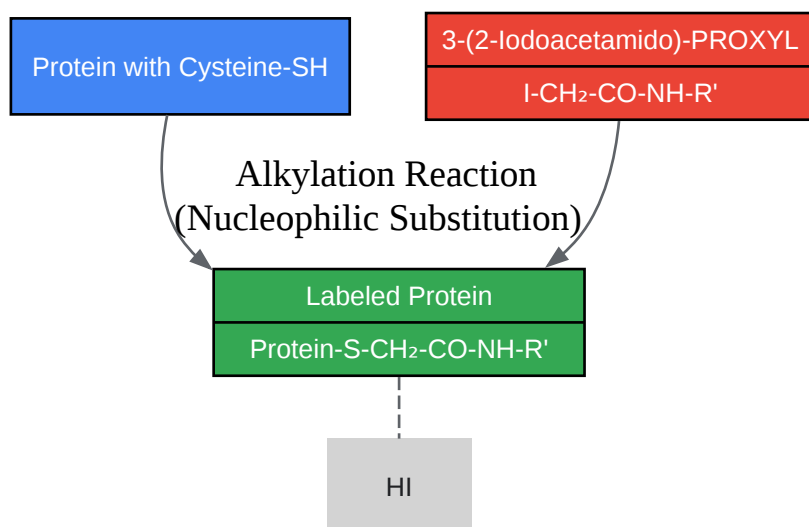
Visualizing the Workflow

The following diagrams illustrate the key processes involved in using **3-(2-Iodoacetamido)-PROXYL**.



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Workflow for Site-Directed Spin Labeling using **3-(2-Iodoacetamido)-PROXYL**.



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